

5-Bromo-2-fluorobenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromo-2-fluorobenzaldehyde

Cat. No.: B134332

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An In-depth Technical Guide to 5-Bromo-2-fluorobenzaldehyde

For researchers, scientists, and professionals in drug development, **5-Bromo-2-fluorobenzaldehyde** is a versatile building block in organic synthesis. This guide provides core technical data, experimental protocols for its synthesis, and a visualization of a synthetic pathway. The compound, with the CAS number 93777-26-5, is a key intermediate in the creation of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents, as well as in the production of fine chemicals like dyes and agrochemicals.^{[1][2][3]}

Core Molecular Data

A summary of the key quantitative data for **5-Bromo-2-fluorobenzaldehyde** is presented below for quick reference.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrFO	[4][5][6]
Molecular Weight	203.01 g/mol	[4][5][6][7]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[1]
Melting Point	23 °C	[1]
Boiling Point	230 °C	[1]
Density	1.71 g/cm ³ at 25°C	[1][5]
Purity	Typically ≥ 95% (GC)	[1][7]

Experimental Protocols

Detailed methodologies for the synthesis of **5-Bromo-2-fluorobenzaldehyde** are crucial for reproducible experimental outcomes. Below are protocols derived from cited literature.

Synthesis from 2-Fluorobenzaldehyde via Bromination

This protocol details the synthesis of **5-Bromo-2-fluorobenzaldehyde** from 2-fluorobenzaldehyde using potassium bromate and sulfuric acid.[8]

Materials and Equipment:

- Reactor equipped with an electric stirrer, thermometer, dropping funnel, and condenser tube
- 2-Fluorobenzaldehyde (124.1 g, 1 mol)
- Potassium bromate (167 g, 1 mol)
- 65% aqueous sulfuric acid solution (500 mL)
- Water (1000 mL)
- Methyl tert-butyl ether

- Aqueous sodium sulfite
- Anhydrous sodium sulfate
- Vacuum distillation apparatus

Procedure:

- Add 500 mL of 65% aqueous sulfuric acid solution to the reactor.
- Slowly add a mixture of 167 g of potassium bromate and 124.1 g of 2-fluorobenzaldehyde dropwise into the reactor over 2 to 3 hours, while maintaining the reaction temperature at 90°C.
- After the addition is complete, continue stirring until the reaction is finished.
- Add 1000 mL of water to the reaction mixture.
- Extract the product using methyl tert-butyl ether.
- Wash the organic phase with aqueous sodium sulfite.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate to remove the methyl tert-butyl ether, yielding a brownish-red oil.
- Purify the crude product by vacuum distillation, collecting the fraction at 63-65°C/3 mmHg to obtain **5-Bromo-2-fluorobenzaldehyde**.

Synthesis from 1-Bromo-4-fluorobenzene via Formylation

This method describes the synthesis starting from 1-bromo-4-fluorobenzene and introducing the aldehyde group through formylation.^[9]

Materials and Equipment:

- Reaction flask under a dry atmosphere
- N,N-diisopropylamine (8.87 mL, 62.9 mmol)
- Dry Tetrahydrofuran (THF) (100 mL total)
- n-Butyllithium (n-BuLi) (2.5M in hexane, 27.5 mL, 68.5 mmol)
- 1-Bromo-4-fluorobenzene (10 g, 57.1 mmol)
- Methyl formate (3.8 g, 62.9 mmol)
- Water (100 mL)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Column chromatography apparatus (petroleum ether:EtOAc, 20:1)

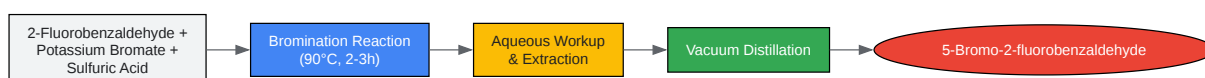
Procedure:

- To a solution of N,N-diisopropylamine in 80 mL of dry THF at -78°C , add n-BuLi.
- Stir the resulting mixture for 30 minutes.
- Add a solution of 1-bromo-4-fluorobenzene in 20 mL of dry THF.
- Stir the mixture at -78°C for 2 hours.
- Add methyl formate and stir for an additional 30 minutes at -78°C .
- Allow the reaction to warm to room temperature and stir for another hour.
- Quench the reaction by diluting with 100 mL of water.
- Extract the aqueous layer with ethyl acetate.

- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent in vacuo.
- Purify the residue by column chromatography (petroleum ether:EtOAc, 20:1) to yield the final product as a yellow oil.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-fluorobenzaldehyde** from 2-Fluorobenzaldehyde.



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Caption: Synthesis of **5-Bromo-2-fluorobenzaldehyde**.

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